![molecular formula C8H13Br B13195476 [(E)-2-bromoethenyl]cyclohexane CAS No. 67478-59-5](/img/structure/B13195476.png)
[(E)-2-bromoethenyl]cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-2-bromoethenyl]cyclohexane is an organic compound characterized by the presence of a bromoethenyl group attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-bromoethenyl]cyclohexane typically involves the bromination of ethenylcyclohexane. This can be achieved through the addition of bromine to the double bond of ethenylcyclohexane under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrachloromethane at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-2-bromoethenyl]cyclohexane undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles such as bromine, leading to the formation of dibromo derivatives.
Substitution Reactions: The bromo group can be substituted by other nucleophiles, resulting in the formation of different functionalized cyclohexane derivatives.
Common Reagents and Conditions
Bromine (Br2): Used in electrophilic addition reactions.
Nucleophiles: Such as hydroxide ions (OH-) or amines, used in substitution reactions.
Major Products Formed
Dibromo Derivatives: Formed through electrophilic addition.
Functionalized Cyclohexane Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
[(E)-2-bromoethenyl]cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(E)-2-bromoethenyl]cyclohexane involves its interaction with various molecular targets. In electrophilic addition reactions, the compound’s double bond interacts with electrophiles, leading to the formation of intermediate species such as bromonium ions. These intermediates are then attacked by nucleophiles, resulting in the formation of the final products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene: Similar in structure but lacks the bromoethenyl group.
Bromoethane: Contains a bromo group but lacks the cyclohexane ring.
Eigenschaften
CAS-Nummer |
67478-59-5 |
|---|---|
Molekularformel |
C8H13Br |
Molekulargewicht |
189.09 g/mol |
IUPAC-Name |
[(E)-2-bromoethenyl]cyclohexane |
InChI |
InChI=1S/C8H13Br/c9-7-6-8-4-2-1-3-5-8/h6-8H,1-5H2/b7-6+ |
InChI-Schlüssel |
BMFWWXHEKBIRMY-VOTSOKGWSA-N |
Isomerische SMILES |
C1CCC(CC1)/C=C/Br |
Kanonische SMILES |
C1CCC(CC1)C=CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


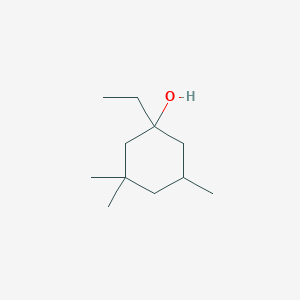

![6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13195406.png)
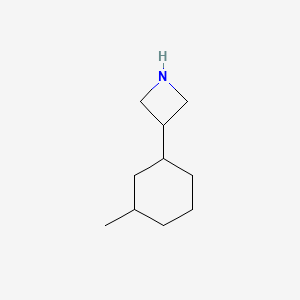
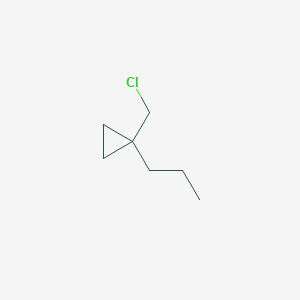



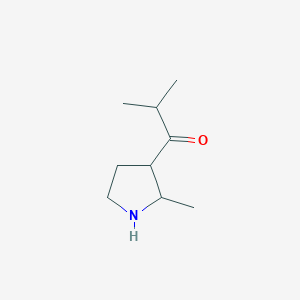

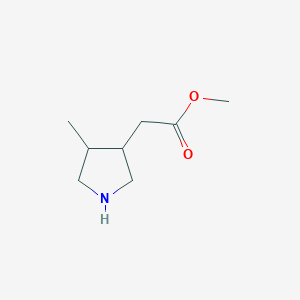
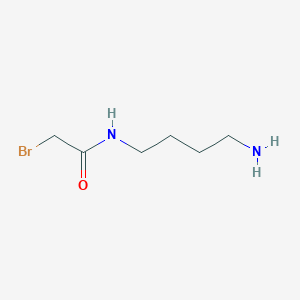
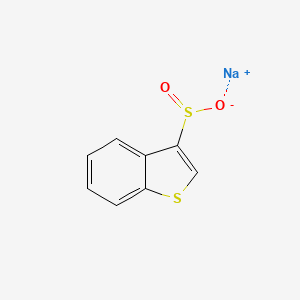
![1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13195452.png)
